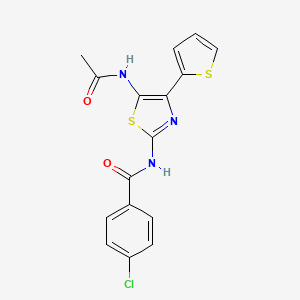

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide

CAS No.:

Cat. No.: VC16299807

Molecular Formula: C16H12ClN3O2S2

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12ClN3O2S2 |

|---|---|

| Molecular Weight | 377.9 g/mol |

| IUPAC Name | N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide |

| Standard InChI | InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |

| Standard InChI Key | DIEDYOUWUHYCCB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |

Introduction

Structural and Molecular Characterization

Core Structural Features

The compound’s structure integrates three key moieties:

-

Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Thiophene substituent: A sulfur-containing heterocycle attached at the 4-position of the thiazole ring.

-

4-Chlorobenzamide group: A benzamide derivative with a chlorine atom at the para position, linked via an amide bond to the thiazole’s 2-position.

The acetylated amino group at the 5-position of the thiazole introduces additional hydrogen-bonding capacity, which may influence solubility and target binding .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.9 g/mol |

| IUPAC Name | N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide |

| Canonical SMILES | CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |

| InChI Key | DIEDYOUWUHYCCB-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide involves multi-step protocols, as inferred from analogous thiazole derivatives:

-

Thiazole Ring Formation:

-

The Hantzsch thiazole synthesis is commonly employed, utilizing α-halo ketones or aldehydes with thioamides. For example, 5-chloro-2-thiophenecarboxaldehyde may serve as a starting material to introduce the thiophene substituent.

-

Reaction conditions: Ethanol or DMF as solvent, temperatures between 60–80°C, and catalytic bases like triethylamine.

-

-

Acetylation of the Amino Group:

-

The 5-amino group on the thiazole undergoes acetylation using acetic anhydride or acetyl chloride in the presence of pyridine.

-

-

Benzamide Coupling:

-

4-Chlorobenzoic acid is activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond with the thiazole’s 2-amino group.

-

Table 2: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 5-Chloro-2-thiophenecarboxaldehyde, thiourea, EtOH, reflux | 65–70 |

| 2 | Acetic anhydride, pyridine, 0°C → RT | 85 |

| 3 | 4-Chlorobenzoyl chloride, DCM, DIEA | 78 |

Chemical Modifications

The compound’s reactivity is influenced by its functional groups:

-

Thiazole Ring: Susceptible to electrophilic substitution at the 5-position; halogenation or nitration may further diversify the structure.

-

Acetamido Group: Hydrolyzable under acidic or basic conditions to regenerate the primary amine, enabling subsequent derivatization.

Biological Activities and Mechanisms

Adenosine Receptor Antagonism

Thiazole derivatives bearing methoxyphenyl or benzamide groups exhibit nanomolar affinity for adenosine A receptors, which regulate inflammation and tumor progression. Molecular docking studies suggest that the 4-chlorobenzamide moiety interacts with hydrophobic pockets in the receptor’s binding site, while the thiophene group stabilizes π-π stacking with aromatic residues.

Table 3: Comparative Bioactivity Data

| Compound | Target | IC | Source |

|---|---|---|---|

| Analogous thiazole-benzamide | EGFR kinase | 1.4 μM | |

| 4-Chloro-N-(thiazol-2-yl)benzamide | VEGFR-2 | 3.7 μM |

Comparative Analysis with Related Compounds

Structural Analogues

-

EVT-2912368: A methyl-substituted thiazole derivative with enhanced metabolic stability (t = 4.2 h in human microsomes) compared to the parent compound.

-

4-(Thiophen-2-yl)piperidin-1-yl derivatives: These exhibit superior blood-brain barrier penetration, suggesting potential for neurotherapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume